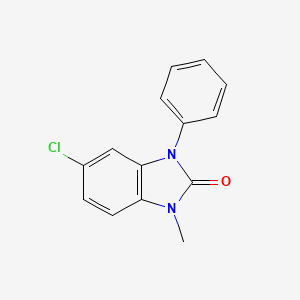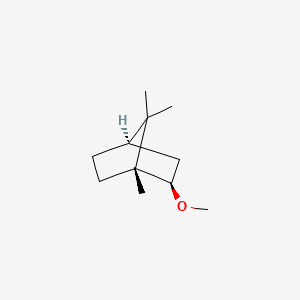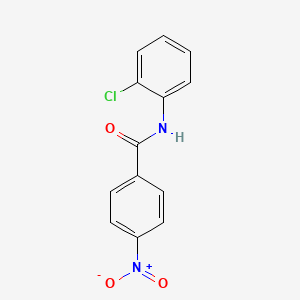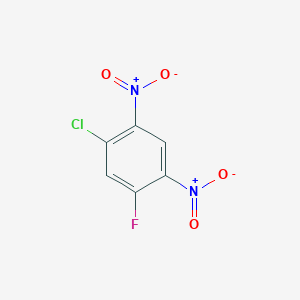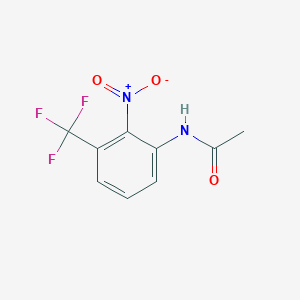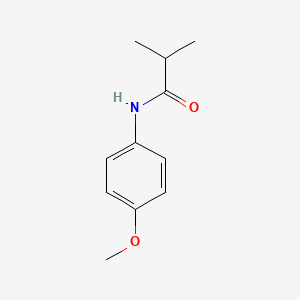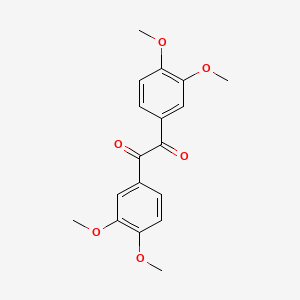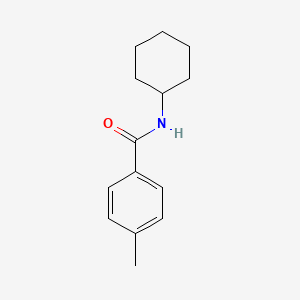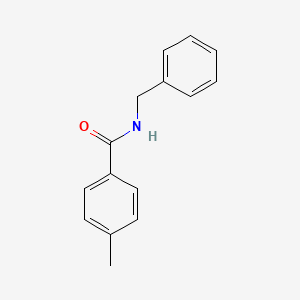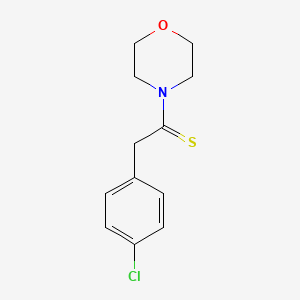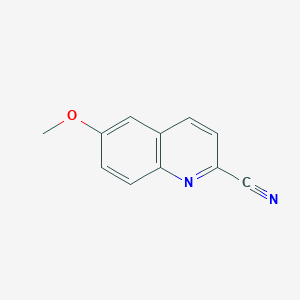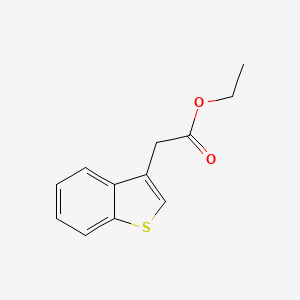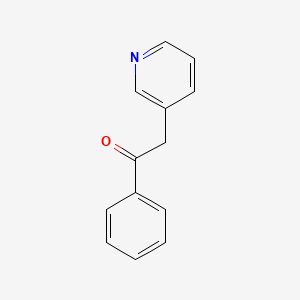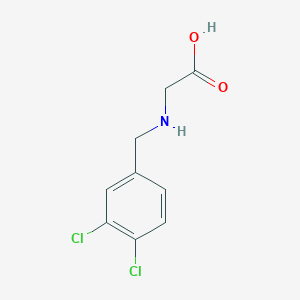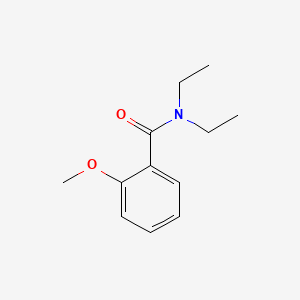
N,N-diethyl-2-methoxybenzamide
概要
説明
N,N-diethyl-2-methoxybenzamide is an organic compound with the molecular formula C12H17NO2 . It belongs to the class of organic compounds known as methoxyphenols, which are compounds containing a methoxy group attached to the benzene ring of a phenol moiety .
Synthesis Analysis
The synthesis of N,N-diethylbenzamides, including N,N-diethyl-2-methoxybenzamide, has been achieved via a non-classical Mitsunobu Reaction . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N,N-diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .Molecular Structure Analysis
The molecular structure of N,N-diethyl-2-methoxybenzamide consists of a benzene ring attached to an amide group and a methoxy group . The InChI code for this compound is 1S/C12H17NO2/c1-4-13(5-2)12(14)10-8-6-7-9-11(10)15-3/h6-9H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis
N,N-diethyl-2-methoxybenzamide is a dark brown liquid . It has a molecular weight of 207.27 . The compound should be stored at 0-8°C .科学的研究の応用
Refractive Index and Polarizability Studies
N,N-diethyl-2-methoxybenzamide, closely related to 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, has been the subject of studies focusing on its physical properties like molar refraction and polarizability. The study by Sawale et al. (2016) examines the effects of drug concentration on the density and refractive index in solutions, providing insights into the molecular interactions and polarizability effects in such compounds (Sawale, Kalyankar, George, & Deosarkar, 2016).
Chemistry and Synthesis
In the realm of organic synthesis, the compound has been used in selective mono-fluorination of diols. The research by Suwada, Fukuhara, and Hara (2007) demonstrates its utility in achieving selective fluorination, a process valuable in various chemical syntheses (Suwada, Fukuhara, & Hara, 2007).
Potential Pharmaceutical Applications
In a broader pharmaceutical context, related compounds like N-(Diethylaminoethyl)-4-amino-5-chloro-2-methoxybenzamide have been identified as metabolites of certain drugs in studies such as that by Cowan, Huizing, and Beckett (1976). This highlights the relevance of N,N-diethyl-2-methoxybenzamide derivatives in understanding drug metabolism (Cowan, Huizing, & Beckett, 1976).
Catalysis and Chemical Reactions
In catalysis, studies have shown the utility of related compounds in Rhodium(III)-catalyzed C-H activation processes. Xu et al. (2018) explored the use of N-methoxybenzamides in chemodivergent annulations, a process essential in the synthesis of complex organic molecules (Xu, Zheng, Yang, & Li, 2018).
Medical Imaging Applications
There is also interest in medical imaging applications. For instance, Caveliers et al. (2002) researched the use of iodobenzamide derivatives in visualizing primary breast tumors in vivo, suggesting potential applications of similar compounds in medical diagnostics (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Antibacterial Properties
In the field of microbiology, 3-Methoxybenzamide, a derivative, was studied by Ohashi et al. (1999) for its effects on cell division in bacteria, showing its potential as an antibacterial agent (Ohashi, Chijiiwa, Suzuki, Takahashi, Nanamiya, Sato, Hosoya, Ochi, & Kawamura, 1999).
Safety And Hazards
N,N-diethyl-2-methoxybenzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and is suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .
将来の方向性
The use of N,N-diethyl-2-methoxybenzamide as a synthesis solvent for either materials synthesis or chemical synthesis is currently unexplored . Its use could lower production barriers and facilitate applications such as drug delivery . Furthermore, N,N-diethyl-2-methoxybenzamide-loaded metal-organic frameworks (MOFs) can be leveraged in controlled-release insect repellent formulations .
特性
IUPAC Name |
N,N-diethyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-8-6-7-9-11(10)15-3/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIIUAIWXACNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323988 | |
| Record name | N,N-diethyl-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-methoxybenzamide | |
CAS RN |
51674-10-3 | |
| Record name | 51674-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-diethyl-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

